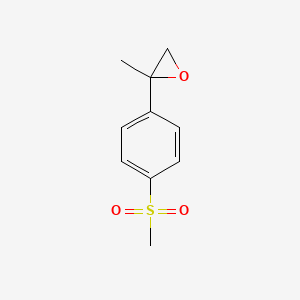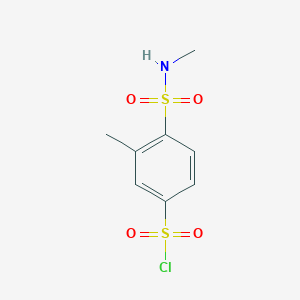![molecular formula C11H11BrO2 B1528751 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1483329-91-4](/img/structure/B1528751.png)
1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
Overview
Description
“1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid” is a cyclopropane derivative. Cyclopropanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . This compound has a bromobenzyl group attached to the cyclopropane ring, and a carboxylic acid group attached to one of the carbons of the cyclopropane ring .
Molecular Structure Analysis
The molecular structure of “1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid” consists of a cyclopropane ring, a bromobenzyl group, and a carboxylic acid group . The exact 3D structure is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid” include a molecular weight of 255.11 . It is a powder at room temperature .Scientific Research Applications
Structure-Activity Studies
This compound has been used in structure-activity studies of small carboxylic acids (SCAs). These studies help understand the relationship between the chemical structure of a compound and its biological activity, which is crucial for drug design and discovery .
Identification of Selective Ligands
It has also been utilized in identifying selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3). Ligands that can selectively bind to these receptors are important for developing new therapeutic agents .
Synthesis of Cyclopropanes
The compound is likely involved in the synthesis of cyclopropanes, which are valuable in medicinal chemistry due to their presence in many biologically active molecules .
Safety and Hazards
The safety information for “1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-4-2-1-3-8(9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQCLJFZUGUWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)
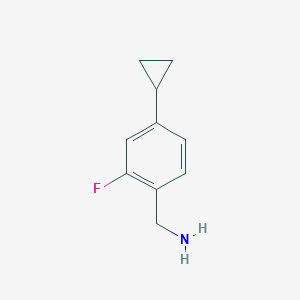
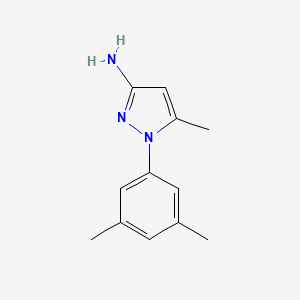
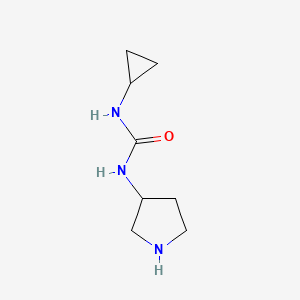

![[1-(2-Methoxyethyl)cyclohexyl]methanamine](/img/structure/B1528677.png)

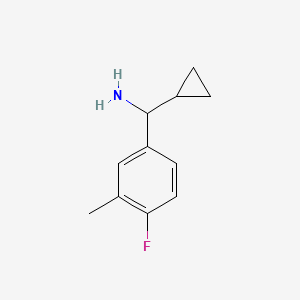

![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)
![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)
